5-Methylpiperazin-2-one
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Overview
Description
5-Methylpiperazin-2-one is an organic compound with the molecular formula C5H10N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
A similar compound, 5-(2-methylpiperazine-1-sulfonyl)isoquinoline, has been reported to interact with the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signaling and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the intramolecular cyclization of amine and ester group intermediates .
Industrial Production Methods
Industrial production of this compound can be achieved through the reaction of 1-methylpiperazine with carbon dioxide under alkaline conditions. This reaction is usually carried out at high temperatures with sodium hydroxide as a catalyst .
Chemical Reactions Analysis
Types of Reactions
5-Methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted piperazines and N-oxides, which have significant applications in medicinal chemistry .
Scientific Research Applications
5-Methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazin-2-one: Similar in structure but with different substituents, leading to varied chemical properties and applications.
®-5-Methylpiperazin-2-one: A stereoisomer with distinct biological activities.
(S)-5-Methylpiperazin-2-one: Another stereoisomer with unique properties.
Uniqueness
5-Methylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODLPCCEKPQWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907973-06-2 |
Source
|
Record name | 5-methylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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